Tatsiensine
Overview
Description
Preparation Methods
The synthesis of Tatsiensine involves several steps, starting from naturally occurring precursors. The synthetic routes typically include:
Extraction from Plant Sources: this compound is primarily extracted from Delphinium pachycentrum Hemsl using organic solvents.
Chemical Synthesis: The chemical synthesis of this compound involves multiple steps, including the formation of key intermediates through reactions such as esterification, methylation, and cyclization.
Industrial production methods for this compound are not well-documented, as it is mainly used for research purposes. the extraction and purification processes are crucial to obtaining high-purity this compound for scientific studies.
Chemical Reactions Analysis
Tatsiensine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions involving this compound can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Tatsiensine has several scientific research applications, including:
Chemistry: this compound is used as a model compound for studying the synthesis and reactivity of diterpenoid alkaloids.
Biology: Researchers investigate the biological activities of this compound, including its potential as an antimicrobial or anticancer agent.
Medicine: this compound is explored for its pharmacological properties, such as its effects on cellular pathways and potential therapeutic uses.
Mechanism of Action
The mechanism of action of Tatsiensine involves its interaction with specific molecular targets and pathways. This compound is known to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various cellular effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways involved are still under investigation, but this compound’s effects are believed to be mediated through its diterpenoid alkaloid structure .
Comparison with Similar Compounds
Tatsiensine is compared with other diterpenoid alkaloids, such as:
- Pachycentine
- Deacetylswinanine A
- Siwanine A
- Deacetylthis compound
- 6-Deoxydeltamine
These compounds share structural similarities with this compound but differ in their specific functional groups and biological activities. This compound’s uniqueness lies in its specific arrangement of functional groups, which contributes to its distinct chemical reactivity and biological effects .
Properties
IUPAC Name |
(14-ethyl-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docos-17-en-21-yl) acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39NO7/c1-7-28-12-24(3)9-8-18(31-5)26-16-10-15-17(30-4)11-25(19(16)20(15)32-6)27(23(26)28,34-13-33-25)22(21(24)26)35-14(2)29/h8-9,15-23H,7,10-13H2,1-6H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AARMMVPNMUKXKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C=CC(C34C2C(C5(C31)C6(CC(C7CC4C6C7OC)OC)OCO5)OC(=O)C)OC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39NO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
86695-18-3 | |
Record name | Tatsiensine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086695183 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.